molecular formula C5H5BrO2 B13129485 4-Bromo-5,6-dihydro-2H-pyran-2-one

4-Bromo-5,6-dihydro-2H-pyran-2-one

Cat. No.: B13129485
M. Wt: 177.00 g/mol
InChI Key: NMRKGNGMWNGPFV-UHFFFAOYSA-N
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Description

4-Bromo-5,6-dihydro-2H-pyran-2-one is a heterocyclic compound that belongs to the class of pyranones. This compound is characterized by the presence of a bromine atom at the fourth position of the pyranone ring. Pyranones are known for their diverse biological activities and are widely used in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,6-dihydro-2H-pyran-2-one typically involves the bromination of 5,6-dihydro-2H-pyran-2-one. One common method includes the use of bromine in methylene chloride as a solvent. The reaction is exothermic and requires careful addition of bromine to the solution of 5,6-dihydro-2H-pyran-2-one . The reaction mixture is then treated with triethylamine to neutralize the acidic by-products and to facilitate the formation of the desired brominated product .

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding lactones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5,6-dihydro-2H-pyran-2-one.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted pyranones.

    Oxidation: Formation of lactones or other oxidized derivatives.

    Reduction: Formation of 5,6-dihydro-2H-pyran-2-one.

Scientific Research Applications

4-Bromo-5,6-dihydro-2H-pyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5,6-dihydro-2H-pyran-2-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The pyranone ring can also undergo various transformations, contributing to its biological activities. The exact molecular pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-5,6-dihydro-2H-pyran-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H5BrO2

Molecular Weight

177.00 g/mol

IUPAC Name

4-bromo-2,3-dihydropyran-6-one

InChI

InChI=1S/C5H5BrO2/c6-4-1-2-8-5(7)3-4/h3H,1-2H2

InChI Key

NMRKGNGMWNGPFV-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C=C1Br

Origin of Product

United States

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